

Purification of Peonidin 3-rutinoside: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Peonidin 3-rutinoside	
Cat. No.:	B12381983	Get Quote

This document provides detailed application notes and protocols for the purification of **Peonidin 3-rutinoside**, a naturally occurring anthocyanin with significant antioxidant and anti-inflammatory properties.[1] This guide is intended for researchers, scientists, and drug development professionals involved in natural product chemistry, pharmacology, and nutraceutical development.

Introduction

Peonidin 3-rutinoside is a bioactive flavonoid responsible for the vibrant red, purple, and blue pigmentation in various plants, including berries, grapes, and colored potatoes.[1][2] Its potential health benefits have driven the need for efficient and reliable purification methods to enable further research into its therapeutic applications. Column chromatography is a fundamental and widely used technique for the isolation and purification of **Peonidin 3-rutinoside** from complex plant extracts.[3] This document outlines a multi-step purification strategy, from initial extraction to final polishing, employing various column chromatography techniques.

Data Presentation

The following tables summarize the key quantitative parameters associated with the extraction and purification of **Peonidin 3-rutinoside**.

Table 1: Abundance of **Peonidin 3-rutinoside** in Various Natural Sources



Natural Source	Genus/Species	Abundance (mg/100g Fresh Weight)
European Plum	Prunus domestica	4.85[4]
Sweet Cherry	Prunus avium	0.60 - 27.50[4]
Strawberry	Fragaria × ananassa	7.6[4]
Blackcurrant	Ribes nigrum	0.000 - 1.280[4]
Gooseberry	Ribes uva-crispa	0.00 - 0.06[4]

Table 2: Typical Chromatographic Conditions for **Peonidin 3-rutinoside** Analysis and Purification

Parameter	Preparative HPLC	Analytical HPLC-DAD
Column	C18 Reversed-Phase	C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 μm)[4]
Mobile Phase A	Acidified Water (e.g., 5% Formic Acid)[2][4]	Acidified Water (e.g., 1-5% Formic Acid)[1][4]
Mobile Phase B	Acetonitrile or Methanol[2][4]	Acetonitrile or Methanol[1][4]
Gradient	Gradual increase of Mobile Phase B	Gradient elution is typically employed[4]
Flow Rate	Dependent on column dimensions	0.8 - 1.0 mL/min[5]
Detection	UV-Vis Detector (around 520 nm)	Diode Array Detector (DAD) at 520 nm[1][4]
Column Temperature	Ambient or controlled (e.g., 25-30°C)	25 - 40°C[1][5]

Experimental Protocols

Methodological & Application





This section provides a detailed methodology for the extraction and purification of **Peonidin 3-rutinoside** from plant material.

1. Extraction of Crude Anthocyanin Mixture

This protocol is adapted from methodologies for extracting anthocyanins from plant sources like colored Solanum tuberosum L. tubers.[2]

- Materials and Reagents:
 - Freeze-dried and powdered plant material
 - Methanol or Ethanol (HPLC grade)
 - Formic Acid or Hydrochloric Acid
 - Deionized Water
 - Whatman No. 1 filter paper or equivalent
 - Rotary evaporator

Procedure:

- Prepare the extraction solvent: a mixture of methanol or ethanol and water (e.g., 80:20 v/v) acidified with 0.1-1% formic acid or hydrochloric acid.[2] The acidic conditions are crucial for maintaining the stability of anthocyanins.[2][4]
- Macerate the powdered plant material in the acidified solvent system at a solid-to-liquid ratio of approximately 1:10 (w/v).[2]
- Agitate the mixture on a shaker at room temperature for 24 hours in the dark to prevent photodegradation.[2]
- Filter the extract through Whatman No. 1 filter paper to remove solid debris.
- Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude anthocyanin extract.[2][4]



2. Initial Purification by Solid-Phase Extraction (SPE)

This step is designed to clean up and concentrate the anthocyanins from the crude extract.[2]

- · Materials and Reagents:
 - C18 SPE cartridge
 - Methanol
 - Acidified Water (e.g., with 0.1% formic acid)
 - Acidified Methanol (e.g., with 0.1% formic acid)
- Procedure:
 - Condition the C18 SPE cartridge by passing methanol followed by acidified water.[2][4]
 - Redissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned cartridge.[2][4]
 - Wash the cartridge with acidified water to remove sugars and other polar impurities. [2][4]
 - Elute the anthocyanin fraction with acidified methanol.[2][4]
 - Evaporate the solvent from the eluted fraction to yield a purified anthocyanin extract.
- 3. Intermediate Purification using Macroporous Resin and Size-Exclusion Chromatography

For further purification, macroporous resin and size-exclusion chromatography can be employed.

- Macroporous Resin Chromatography:
 - Resin: Amberlite XAD-7 or equivalent.[2]
 - Procedure:
 - Load the SPE-purified extract onto a column packed with the macroporous resin.



- Wash the column with water to remove remaining polar compounds.
- Elute the anthocyanins using an increasing gradient of ethanol in water.[2]
- Sephadex LH-20 Chromatography:
 - This technique separates anthocyanins based on their molecular size.[2]
 - Procedure:
 - Dissolve the extract from the previous step in an appropriate solvent.
 - Load the sample onto a column packed with Sephadex LH-20.
 - Elute with a suitable mobile phase to separate **Peonidin 3-rutinoside** from other anthocyanins and polyphenols.
- 4. High-Purity Purification by Preparative HPLC

The final step for obtaining highly pure **Peonidin 3-rutinoside** is preparative High-Performance Liquid Chromatography (HPLC).[2]

- Instrumentation and Conditions:
 - HPLC System: A preparative HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector.
 - Column: A C18 reversed-phase preparative column.[2]
 - Mobile Phase: A gradient elution system is commonly used, consisting of:
 - Solvent A: Acidified water (e.g., with 5% formic acid).[2]
 - Solvent B: Acetonitrile or methanol.[2]
 - Gradient: Start with a high proportion of Solvent A, gradually increasing the concentration of Solvent B.[2]



 Detection: Monitor the elution at approximately 520 nm, the maximum absorption wavelength for anthocyanins.[4]

Procedure:

- Dissolve the partially purified extract in a minimal volume of the initial mobile phase.
- Inject the sample onto the preparative HPLC column.
- Run the gradient elution to separate the components.
- Collect the fractions corresponding to the peak of **Peonidin 3-rutinoside**.
- Evaporate the solvent from the collected fractions to yield the purified compound.
- 5. Structural Elucidation and Identification

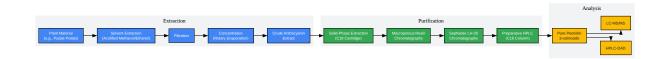
The identity and purity of the isolated **Peonidin 3-rutinoside** should be confirmed using spectroscopic techniques.

- High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): Provides the retention time and UV-Vis spectrum characteristic of the compound.[2]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Determines the molecular weight and fragmentation pattern, allowing for unambiguous identification.[2]

Visualizations

Experimental Workflow





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Caption: Workflow for the extraction and purification of **Peonidin 3-rutinoside**.

Signaling Pathways Modulated by **Peonidin 3-rutinoside**dot digraph "Signaling_Pathways" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

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